molecular formula C19H20N4O3 B14202918 4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro- CAS No. 834881-82-2

4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-

Cat. No.: B14202918
CAS No.: 834881-82-2
M. Wt: 352.4 g/mol
InChI Key: UQSONFQAXMGQIO-UHFFFAOYSA-N
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Description

3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a diethylamino group, a nitro group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The diethylamino group is introduced via amination reactions, often using diethylamine and suitable catalysts.

    Cyclization: The formation of the quinazolinone core is achieved through cyclization reactions, which may involve the use of formamide or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Substitution: Introduction of various substituents such as halogens, alkyl groups, or other functional groups.

Scientific Research Applications

3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can facilitate binding to active sites, while the nitro group may participate in redox reactions. The quinazolinone core provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)phenol: Shares the diethylamino group but lacks the quinazolinone core.

    2-Methyl-6-nitroquinazolin-4(3H)-one: Similar quinazolinone structure but without the diethylamino group.

    4-Nitroquinazoline: Contains the nitro group and quinazoline core but lacks the diethylamino and methyl groups.

Uniqueness

3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is unique due to the combination of its functional groups and the quinazolinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

834881-82-2

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[3-(diethylamino)phenyl]-2-methyl-6-nitroquinazolin-4-one

InChI

InChI=1S/C19H20N4O3/c1-4-21(5-2)14-7-6-8-15(11-14)22-13(3)20-18-10-9-16(23(25)26)12-17(18)19(22)24/h6-12H,4-5H2,1-3H3

InChI Key

UQSONFQAXMGQIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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